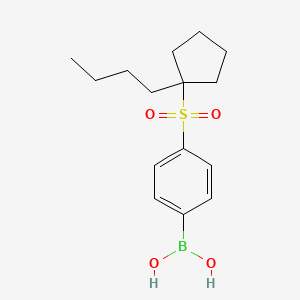

(4-((1-Butylcyclopentyl)sulfonyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

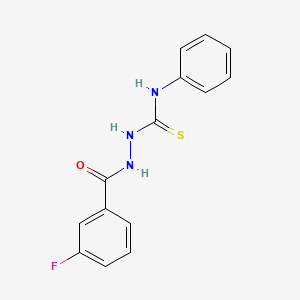

“(4-((1-Butylcyclopentyl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H23BO4S . It has a molecular weight of 310.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with a butylcyclopentylsulfonyl group.Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Boronic Acid Catalysis

Boronic acids, recognized for their versatility in transition metal-catalyzed transformations, also play a crucial role as catalysts in organic reactions. Their ability to form reversible covalent bonds with hydroxy groups enables the activation of these groups under mild conditions, facilitating various electrophilic and nucleophilic reactions. This aspect of boronic acid catalysis (BAC) has been exploited in the formation of amides, cycloadditions, and conjugate additions, alongside the activation of alcohols to form carbocation intermediates for selective Friedel-Crafts-type reactions. The use of boronic acids for such catalytic purposes showcases their importance in driving efficient, atom-economical organic transformations (D. Hall, 2019).

Organic Synthesis Applications

Boronic acids are pivotal in the development of novel synthetic methodologies, including the nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids. This approach efficiently converts boronic acids into corresponding sulfinate salts, which can be further elaborated into valuable sulfonyl-containing groups like sulfones and sulfonamides. Such methodologies offer practical, scalable options for synthesizing pharmaceutically relevant compounds, highlighting the broad utility of boronic acids in organic synthesis (Pui Kin Tony Lo et al., 2019).

Advances in Material Science

In material science, boronic acids have facilitated the development of innovative materials, such as water-soluble, aminoacyl/dipeptidyl sulfonamides with significant intraocular pressure-lowering properties. This application is particularly relevant in creating therapeutic agents for conditions like glaucoma, where boronic acid derivatives serve as key components in drug design due to their biochemical reactivity and binding capabilities (A. Scozzafava et al., 1999).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(1-butylcyclopentyl)sulfonylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPILRDGPFBJNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2743105.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)

![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)